2-(4-Tert-butylbenzenesulfonamido)benzoic acid
CAS No.: 889788-32-3
Cat. No.: VC21512463
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889788-32-3 |
|---|---|
| Molecular Formula | C17H19NO4S |
| Molecular Weight | 333.4g/mol |
| IUPAC Name | 2-[(4-tert-butylphenyl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C17H19NO4S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)18-15-7-5-4-6-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
| Standard InChI Key | QWULAMIYVJUGHC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Introduction
Chemical Properties and Structural Characteristics
2-(4-Tert-butylbenzenesulfonamido)benzoic acid belongs to the class of sulfonamide derivatives that incorporate benzoic acid in their structure. The compound features several distinct functional groups that contribute to its chemical behavior and biological properties.
Basic Chemical Identification
The compound possesses specific chemical identifiers that distinguish it from other chemical entities. These properties are crucial for understanding its behavior in different environments and biological systems.
Table 1: Chemical Identification Parameters of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid
| Parameter | Value |
|---|---|
| CAS Number | 889788-32-3 |
| Molecular Formula | C17H19NO4S |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 2-[(4-tert-butylphenyl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C17H19NO4S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)18-15-7-5-4-6-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
| Standard InChIKey | QWULAMIYVJUGHC |
The molecular structure of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid comprises a benzoic acid core with a sulfonamide linker connecting to a tert-butylbenzene group. This arrangement creates a molecule with distinct polarity and hydrogen bonding capabilities, influencing its solubility and pharmacokinetic properties.
Structural Features
The compound contains several key structural elements that contribute to its chemical properties and biological activities:
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A tert-butyl group attached to the benzene ring, which enhances lipophilicity and potentially improves membrane permeability
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A sulfonamide functional group (-SO2NH-) that serves as a linker and contributes to hydrogen bonding
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A carboxylic acid group that provides acidic character and additional hydrogen bonding capabilities
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Two aromatic rings that provide structural rigidity and potential for π-π interactions with biological targets
These structural features collectively determine the compound's physical properties, chemical reactivity, and biological interactions.
Biological Activities
Research into 2-(4-Tert-butylbenzenesulfonamido)benzoic acid and related sulfonamide derivatives has revealed significant biological activities with potential therapeutic applications.
Anticancer Properties
One of the most promising aspects of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid is its potential as an anticancer agent, particularly against liver cancer.
Selective Inhibition of Hepatocellular Carcinoma
Studies have demonstrated that sulfonamide derivatives like 2-(4-Tert-butylbenzenesulfonamido)benzoic acid can selectively inhibit the growth of hepatocellular carcinoma cells while showing minimal effects on normal liver cells. This selective toxicity presents a promising therapeutic window for potential anticancer applications.
The compound's ability to target cancer cells specifically while sparing normal cells is a valuable characteristic that could reduce the side effects commonly associated with conventional chemotherapy. The mechanism behind this selectivity likely involves interactions with specific molecular targets overexpressed in cancer cells.
Antimicrobial Activity
Compounds containing sulfonamide moieties, including derivatives similar to 2-(4-Tert-butylbenzenesulfonamido)benzoic acid, have demonstrated significant antimicrobial properties against various bacterial strains.
Activity Against Resistant Bacterial Strains
Research evaluating similar derivatives has shown significant antimicrobial activity against resistant bacterial strains, with efficacy comparable or superior to traditional antibiotics in some cases. These findings suggest potential applications in addressing the growing challenge of antimicrobial resistance.
The structural features of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid, particularly the sulfonamide group and the tert-butyl substituent, may contribute to its effectiveness against bacteria that have developed resistance to conventional antibacterial agents.
Mechanism of Action
Understanding the molecular mechanisms through which 2-(4-Tert-butylbenzenesulfonamido)benzoic acid exerts its biological effects is crucial for optimizing its potential therapeutic applications.
Antimicrobial Mechanisms
Investigations into sulfonamide derivatives have revealed several potential mechanisms through which these compounds may exert their antimicrobial effects:
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Interference with bacterial cell wall synthesis, potentially disrupting essential processes for bacterial survival
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Enzyme inhibition, particularly of enzymes involved in folate synthesis
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Disruption of bacterial metabolic pathways essential for growth and replication
These mechanisms align with the known modes of action of established sulfonamide antibiotics, suggesting that 2-(4-Tert-butylbenzenesulfonamido)benzoic acid may operate through similar pathways while potentially overcoming resistance mechanisms.
Case Studies and Research Findings
Several key studies have contributed to our understanding of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid and related compounds, highlighting their potential in various therapeutic applications.
Cancer Cell Line Studies
A significant study focused on sulfonamide derivatives similar to 2-(4-Tert-butylbenzenesulfonamido)benzoic acid demonstrated their ability to selectively inhibit hepatocellular carcinoma cell growth without affecting normal liver cells. This research provided compelling evidence for the compound's potential as a targeted anticancer agent.
The study likely employed in vitro cell culture techniques to evaluate the compound's effects on cancer cell proliferation, apoptosis, and other relevant cellular processes. The selective nature of the observed effects suggests specific interactions with cancer-related molecular targets rather than general cytotoxicity.
Antimicrobial Evaluation
Additional research has evaluated similar sulfonamide derivatives against resistant bacterial strains, demonstrating significant activity compared to traditional antibiotics. These findings suggest potential applications in addressing antimicrobial resistance, a growing global health challenge.
The study methodology likely included minimum inhibitory concentration (MIC) determinations against various bacterial strains, including those with known resistance mechanisms. The efficacy of these compounds against resistant strains suggests novel mechanisms or structural features that allow them to overcome established resistance pathways.
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